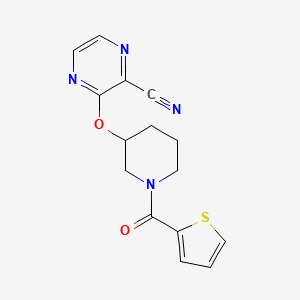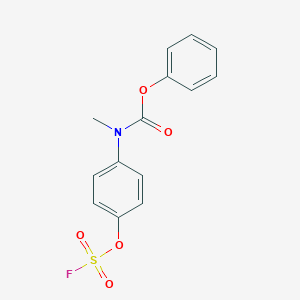
ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 5932-34-3 . It has a molecular weight of 219.04 . The IUPAC name for this compound is ethyl 4-bromo-1H-pyrazole-5-carboxylate . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives like ethyl 4-bromo-1H-pyrazole-5-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example includes the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-1H-pyrazole-5-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The Inchi Code for this compound is 1S/C6H7BrN2O2/c1-2-11-6 (10)5-4 (7)3-8-9-5/h3H,2H2,1H3, (H,8,9) .Chemical Reactions Analysis
Pyrazoles, including ethyl 4-bromo-1H-pyrazole-5-carboxylate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are known to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
Ethyl 4-bromo-1H-pyrazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 219.04 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : Ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is synthesized from related compounds through processes like esterification and bromination. The process is known for its simplicity and low cost, indicating potential for industrial applications (Lan Zhi-li, 2007).
- Characterization Techniques : The compound's structure and properties are characterized using methods like NMR, MS, and X-ray diffraction. These studies are crucial for confirming the molecular structure and understanding its physical and chemical properties (S. Viveka et al., 2016).
Applications in Organic Synthesis
- Intermediate in Insecticide Production : This compound serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole, showcasing its relevance in agricultural chemistry (Ji Ya-fei, 2009).
- Formation of Pyrazole Derivatives : It is used in the formation of various pyrazole derivatives, highlighting its versatility in organic synthesis (K. Prabakaran et al., 2012).
Biomedical Research
- Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial activity, suggesting potential in developing new antimicrobial agents (A. Radwan et al., 2014).
- Cancer Cell Inhibition : Derivatives have shown to inhibit the growth of lung cancer cells, indicating their potential in cancer research and treatment (Liang-Wen Zheng et al., 2010).
Materials Science
- Corrosion Inhibition : Certain derivatives of this compound are effective as corrosion inhibitors, useful in industrial processes like steel pickling (P. Dohare et al., 2017).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-bromo-2-propylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-5-12-8(7(10)6-11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIFGQFYHUCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

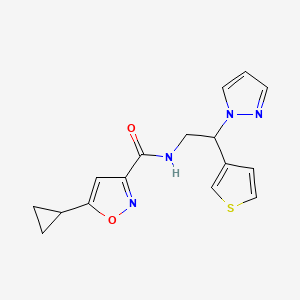
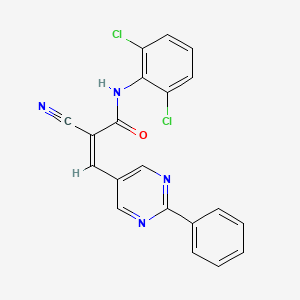


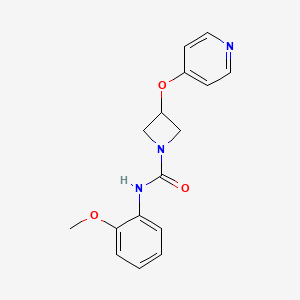
![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)
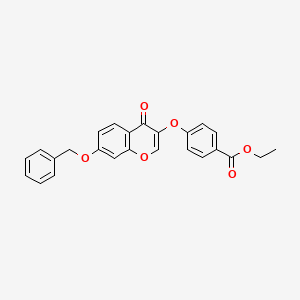
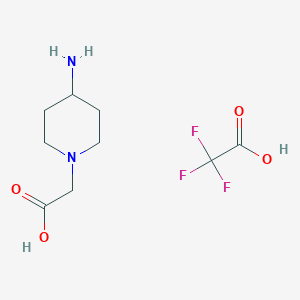
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)
